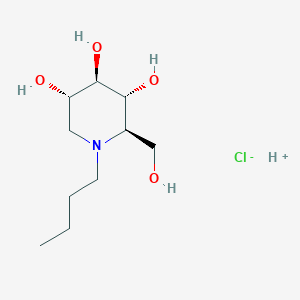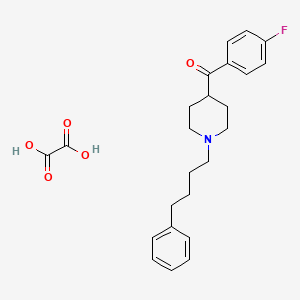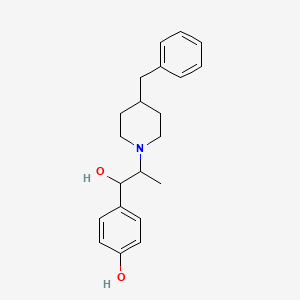
カプシコニエート
概要
説明
- カプシコニアートは、通常、白色から淡黄色の結晶性固体として見られる有機化合物です。
- 刺激的な臭いを持ち、様々な有機溶媒に溶解する特定の溶解性を示します。
- カプシコニアートは、トウガラシ植物 (Capsicum baccatum L. var. praetermissum) の果実から単離されます。
科学的研究の応用
- Capsiconiate’s potential applications include:
Pain Research: Due to its TRPV1 agonist activity, it may be relevant in pain-related studies.
Inflammation Studies: Investigating its effects on inflammation pathways.
Epilepsy Research: Exploring its impact on seizure-related mechanisms.
準備方法
- カプシコニアートは一般的に唐辛子から抽出されます。
- この化合物を得るために、特定の抽出および精製方法が用いられます。
化学反応の分析
- カプシコニアートはTRPV1アゴニスト (EC50 = 3.2 μM) です。TRPV1 (transient receptor potential vanilloid type 1) は、カルシウムイオンを通過させる非選択的カチオンチャネルです。
- カプシコニアートはTRPV1を活性化し、カプサイシン (唐辛子の辛味成分) に関連する様々な生理活性に役割を果たしています。
- in vitro研究では、カプシコニアートのTRPV1に対するアゴニスト活性は、カプサイシンやカプシエートよりも弱いとされています。 ジンゲロール、ピペリン、カプサイシノールなどの他の天然化合物と比較して、同等の活性がある .
科学研究への応用
- カプシコニアートの潜在的な用途には、以下が含まれます。
疼痛研究: TRPV1アゴニスト活性を持つことから、疼痛関連の研究において関連性があります。
炎症研究: 炎症経路に対する影響を調査します。
てんかん研究: てんかん関連のメカニズムに対する影響を探求します。
作用機序
- カプシコニアートは、TRPV1チャネルを活性化することでその効果を発揮します。
- その作用に関与する分子標的とシグナル伝達経路は、さらなる調査が必要です。
類似化合物の比較
- カプシコニアートのユニークさは、その特異的な構造とTRPV1アゴニスト活性にあります。
- 類似化合物には、カプサイシン、ジンゲロール、ピペリン、カプサイシノールなどがあります。
類似化合物との比較
- Capsiconiate’s uniqueness lies in its specific structure and TRPV1 agonist activity.
- Similar compounds include capsaicin, gingerol, piperine, and capsaicinol.
特性
IUPAC Name |
[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWSMOFWZCBFSU-OAMUUVBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does capsiconiate exhibit anti-invasive activity against lung adenocarcinoma cells like its counterparts, capsaicin and capsiate?
A1: Unlike capsaicin and capsiate, current research suggests that capsiconiate does not demonstrate anti-invasive activity against lung adenocarcinoma cells. Studies utilizing Boyden chamber assays and spherical invasion assays found that capsiconiate did not suppress the invasion of three different human lung adenocarcinoma cell lines. [, , , , , ]
Q2: Has capsiconiate been shown to have any effect on the metastasis of non-small cell lung cancer (NSCLC)?
A2: The provided research articles focus primarily on capsaicin and capsiate, with limited investigation into the anti-metastatic properties of capsiconiate. Therefore, we cannot definitively conclude whether capsiconiate influences NSCLC metastasis based on the available data. [, , , , , ]
Q3: What is the structural difference between capsaicin, capsiate, and capsiconiate?
A3: While the provided research papers highlight the structural similarities between these compounds, they do not provide detailed structural information for capsiconiate. Further research is necessary to elucidate the precise structural distinctions between these three compounds. [, , , , , ]
Q4: Are there any ongoing studies exploring potential applications of capsiconiate in other disease models or biological systems?
A4: The provided research articles primarily focus on the anti-cancer properties of capsaicin and capsiate in the context of lung cancer. Currently, there is no mention of investigations into other potential applications of capsiconiate within these studies. [, , , , , ]
Q5: Despite its lack of anti-invasive activity in the presented studies, could capsiconiate potentially serve as a starting point for developing novel compounds with therapeutic benefits?
A5: Although capsiconiate did not show anti-invasive activity in the specific cell lines tested, further research is needed to fully understand its potential. Investigating its properties in other biological contexts and exploring potential structural modifications could reveal undiscovered therapeutic applications. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)




